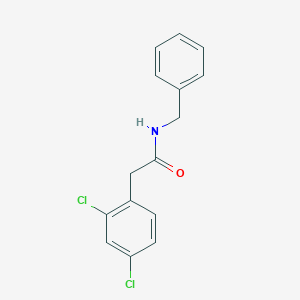

N-benzyl-2-(2,4-dichlorophenyl)acetamide

説明

N-Benzyl-2-(2,4-dichlorophenyl)acetamide is a small-molecule acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 2,4-dichlorophenyl substituent at the alpha-carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, often involving 2,4-dichloroaniline and chloroacetyl chloride intermediates (Scheme 1, ). While its exact biological activity remains under investigation, structural analogs have been explored for anticonvulsant, anti-inflammatory, and protein-interaction applications (). Crystallographic studies reveal that the dihedral angle between the benzyl and dichlorophenyl rings is approximately 27°, with intermolecular N–H⋯O hydrogen bonding contributing to its solid-state packing ().

特性

分子式 |

C15H13Cl2NO |

|---|---|

分子量 |

294.2 g/mol |

IUPAC名 |

N-benzyl-2-(2,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(14(17)9-13)8-15(19)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19) |

InChIキー |

OTDHPTPIMBGZQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations on the Aryl Group

The positioning and number of chlorine atoms on the aryl group significantly influence physicochemical and biological properties:

- N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide: Replacing the 2,4-dichlorophenyl group with a 2,6-dichlorophenoxy moiety alters electronic properties and steric bulk.

- N-(4-Chlorobenzyl)-2-(2,4-Dichlorophenyl)Acetamide : Adding a chlorine to the benzyl group (4-chlorobenzyl) increases molecular weight and lipophilicity (MW: 328.62 vs. 310.18 for the parent compound), which may enhance membrane permeability ().

Modifications to the Acetamide Nitrogen

Functional Group Replacements

- 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-Phenyldiazenyl]Phenyl}Acetamide: Replacing the acetamide’s methylene bridge with a phenoxy group and adding an azo moiety (C15H11Cl2N3O2) introduces photoresponsive properties, relevant in materials science ().

Key Observations :

- Anticonvulsant Activity: The quinazolinone derivative () showed marginal activity, suggesting the acetamide backbone alone is insufficient for GABA receptor modulation.

- Chlorine Positioning : 2,4-Dichloro substitution optimizes steric compatibility in protein-binding pockets compared to 2,6-dichloro analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。